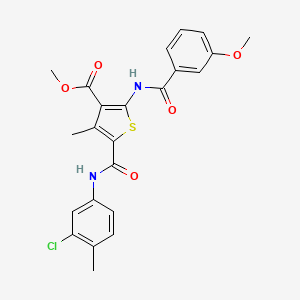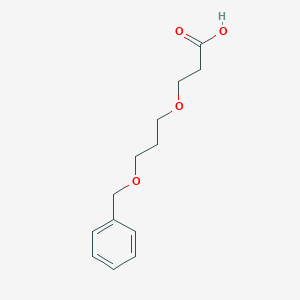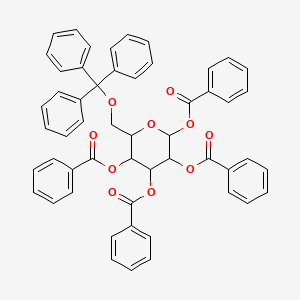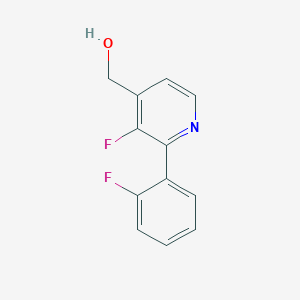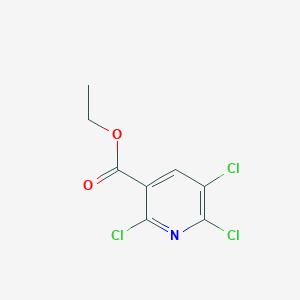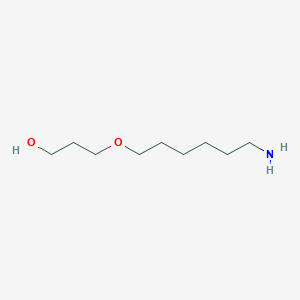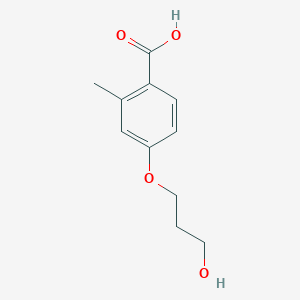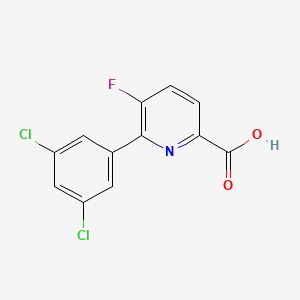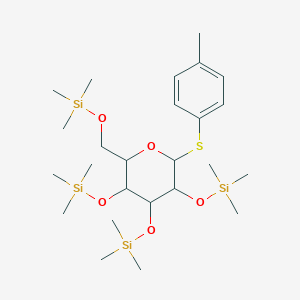![molecular formula C13H22O8 B12079718 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol typically involves several steps:
Starting Material: The synthesis often begins with a protected sugar derivative, such as a benzyl-protected glucose.
Ether Formation: The hydroxyl groups on the sugar are selectively deprotected and reacted with propargyl alcohol in the presence of a base like sodium hydride to form the propargyl ether.
Ethylene Glycol Addition: The propargyl ether is then reacted with ethylene glycol derivatives under basic conditions to introduce the ethoxy groups.
Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the propargyl ether, to form alkanes using hydrogenation catalysts like palladium on carbon.
Substitution: The ether linkages can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study carbohydrate metabolism and glycosylation processes. Its structure mimics natural glycosides, making it useful in enzyme assays and as a substrate for glycosyltransferases.
Medicine
In medicine, derivatives of this compound could be explored for their potential as antiviral or anticancer agents. The presence of multiple hydroxyl groups and ether linkages can enhance its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the production of biodegradable polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol depends on its application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a competitive inhibitor or substrate. Its multiple hydroxyl groups can form hydrogen bonds with active site residues, influencing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl-β-D-glucopyranoside: A simpler glycoside with a single methyl group.
Ethyl-β-D-glucopyranoside: Similar structure but with an ethyl group instead of the propargyl ether.
Propyl-β-D-glucopyranoside: Contains a propyl group, making it less reactive than the propargyl derivative.
Uniqueness
The uniqueness of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol lies in its propargyl ether and multiple ethoxy groups. These features provide additional sites for chemical modification and potential biological activity, distinguishing it from simpler glycosides.
This detailed overview covers the essential aspects of the compound, from its synthesis to its applications and unique properties
Properties
Molecular Formula |
C13H22O8 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[2-(2-prop-2-ynoxyethoxy)ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O8/c1-2-3-18-4-5-19-6-7-20-13-12(17)11(16)10(15)9(8-14)21-13/h1,9-17H,3-8H2 |
InChI Key |
VCAWUMOFEKQAES-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


